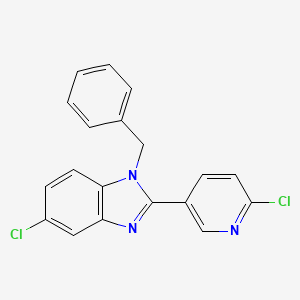

3-(4-氟苄基)-7-(3-(4-(甲硫基)苯基)-1,2,4-恶二唑-5-基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolin-4(3H)-ones are a class of organic compounds that have been the subject of much research due to their wide range of biological activities .

Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones typically includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered aromatic rings .Chemical Reactions Analysis

In the synthesis of quinazolin-4(3H)-ones, a variety of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-ones can vary widely depending on the specific substituents attached to the quinazoline core .科学研究应用

合成方法

喹唑啉衍生物通过各种方法合成,为相关化合物的潜在合成方法提供了见解。例如,Tran 等人(2005)详细介绍了取代的 3-氨基-1H-喹唑啉-2,4-二酮的简便合成,从氟苯甲酸开始,这可能与合成类似于 3-(4-氟苄基)-7-(3-(4-(甲硫基)苯基)-1,2,4-恶二唑-5-基)喹唑啉-2,4(1H,3H)-二酮的化合物有关 (Tran et al., 2005)。

抗菌活性

含有 1,2,4-恶二唑环的化合物显示出有希望的抗菌活性。Gupta 等人(2008)合成了几种 3-[5-(4-取代)苯基-1,3,4-恶二唑-2-基]-2-苯乙烯基喹唑啉-4(3H)-酮,并筛选了它们的抗菌和抗真菌活性,揭示了此类衍生物对各种病原体发挥作用的潜力 (Gupta et al., 2008)。

药理学评估

喹唑啉衍生物的药理学潜力也很显着。Zarghi 等人(2008)探讨了 2-取代-5-{2-[(2-卤代苄基)硫基)苯基}-1,3,4-恶二唑的抗惊厥活性,证明了此类结构在与苯二氮卓受体结合中的作用,并为类似化合物的药理学相关性提供了基础 (Zarghi et al., 2008)。

作用机制

安全和危害

未来方向

属性

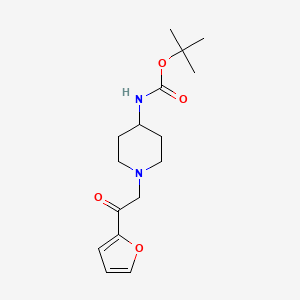

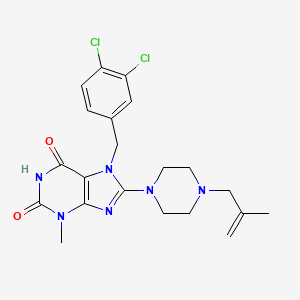

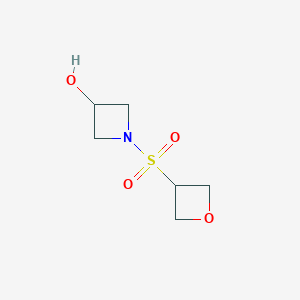

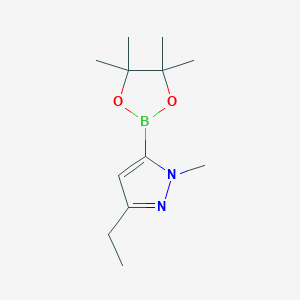

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzoic acid", "thionyl chloride", "4-(methylthio)aniline", "sodium azide", "sodium hydride", "ethyl chloroformate", "2-amino-5-nitrobenzoic acid", "triethylamine", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "acetonitrile", "dimethylformamide", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione: 4-fluorobenzaldehyde is reacted with 2-aminobenzoic acid in the presence of thionyl chloride to form 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione.", "Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione is reduced with sodium hydride in the presence of ethanol to form 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine: 4-(methylthio)aniline is reacted with sodium azide in the presence of triethylamine to form 4-(methylthio)phenyl azide, which is then reduced with sodium hydride in the presence of ethanol to form 4-(methylthio)aniline. 4-(Methylthio)aniline is then reacted with ethyl chloroformate in the presence of triethylamine to form 4-(methylthio)phenyl carbamate, which is then reacted with 2-amino-5-nitrobenzoic acid in the presence of acetic anhydride and sodium acetate to form 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine.", "Synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium hydroxide and acetonitrile to form 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |

CAS 编号 |

1206992-28-0 |

产品名称 |

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

分子式 |

C24H17FN4O3S |

分子量 |

460.48 |

IUPAC 名称 |

3-[(4-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17FN4O3S/c1-33-18-9-4-15(5-10-18)21-27-22(32-28-21)16-6-11-19-20(12-16)26-24(31)29(23(19)30)13-14-2-7-17(25)8-3-14/h2-12H,13H2,1H3,(H,26,31) |

InChI 键 |

GKBJPXIFYJAVCN-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2894224.png)

![2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2894233.png)

![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)

amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)